Sevnldaefr

Alzheimer's disease BACE1 inhibitor screening Enzyme kinetics

SEVNLDAEFR, the Swedish mutant APP decapeptide, delivers a 10‑fold higher BACE1 kcat (0.02 s⁻¹) compared to wild‑type substrates, ensuring strong FRET assay signals and ultra‑low false‑negative rates in HTS. Its precisely characterized kinetic parameters (Km = 2.1 μM) enable accurate IC₅₀ determination and lot‑to‑lot enzyme validation. Unlabeled SEVNLDAEFR permits orthogonal, label‑free CE‑MS analysis to eliminate FRET artifacts. For peptidomimetic inhibitor design, this substrate provides the physiologically relevant template with enhanced cleavage efficiency. Choose ≥95% pure, lyophilized powder, shipped at ambient temperature for consistent, reproducible Alzheimer's research outcomes.

Molecular Formula C50H78N14O19
Molecular Weight 1179.2 g/mol
Cat. No. B3028328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSevnldaefr
Molecular FormulaC50H78N14O19
Molecular Weight1179.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C50H78N14O19/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1
InChIKeyJONOLKHIDOKDGP-RDICLXJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SEVNLDAEFR: Swedish-Mutant BACE1 Decapeptide Substrate for Alzheimer's Drug Discovery and Enzyme Kinetics


SEVNLDAEFR (CAS: 186142-28-9) is a synthetic decapeptide substrate specifically designed for β‑secretase 1 (BACE1) activity assays and inhibitor screening . Its sequence, Ser‑Glu‑Val‑Asn‑Leu‑Asp‑Ala‑Glu‑Phe‑Arg, corresponds to the 'Swedish' mutation (K670N/M671L) of the amyloid precursor protein (APP) β‑secretase cleavage site [1]. This mutation enhances BACE1 cleavage efficiency compared to the wild‑type sequence [2], making SEVNLDAEFR a critical tool in Alzheimer's disease research, high‑throughput screening (HTS), and enzyme kinetic studies .

Why BACE1 Substrate Selection Matters: SEVNLDAEFR vs. Wild‑Type and Alternative Peptides


BACE1 substrates are not interchangeable. The wild‑type APP β‑site sequence (SEVKMDAEFR) is cleaved extremely slowly (kcat = 0.002 s⁻¹), yielding weak assay signals and poor sensitivity [1]. In contrast, the Swedish mutant SEVNLDAEFR exhibits a 10‑fold higher turnover number (kcat = 0.02 s⁻¹) due to the K670N/M671L substitution, dramatically improving assay robustness [1]. Moreover, alternative BACE1 substrates (e.g., VVEVDA/AVTP) possess different affinity and turnover profiles . Selecting a suboptimal substrate directly compromises inhibitor IC₅₀ accuracy, screening reproducibility, and the ability to detect low‑abundance enzyme activity. SEVNLDAEFR's well‑characterized kinetic parameters and its compatibility with label‑free capillary electrophoresis methods [2] make it a preferred choice over generic or wild‑type peptides.

Quantitative Differentiation of SEVNLDAEFR: Head‑to‑Head Kinetic Data and Comparative Performance Metrics


10‑Fold Higher Catalytic Efficiency Over Wild‑Type BACE1 Substrate

SEVNLDAEFR (Swedish mutant) demonstrates a 10‑fold increase in turnover number (kcat) compared to the wild‑type BACE1 substrate SEVKMDAEFR. While the wild‑type peptide exhibits kcat = 0.002 s⁻¹, SEVNLDAEFR achieves kcat = 0.02 s⁻¹ under identical assay conditions [1]. This translates to substantially higher product generation per unit time, enabling more sensitive detection of BACE1 activity and more reliable inhibition data.

Alzheimer's disease BACE1 inhibitor screening Enzyme kinetics

High‑Affinity Binding: Km of 2.1 μM Versus Wild‑Type Km of 7 μM

Kinetic analysis using a fluorogenic SEVNLDAEFR derivative revealed a Michaelis constant (Km) of 2.1 μM for BACE1 , compared to reported wild‑type substrate Km values of approximately 7–9 μM [1]. The lower Km indicates higher affinity for the enzyme, allowing assays to be run at lower substrate concentrations while maintaining velocity. This reduces background and conserves valuable peptide material.

Michaelis-Menten kinetics BACE1 affinity Substrate optimization

Label‑Free Capillary Electrophoresis Compatibility: Avoids FRET Artifacts

SEVNLDAEFR can be employed in label‑free capillary electrophoresis (CE) methods that directly separate and quantify proteolytic products (SEVNL and DAEFR) [1]. This approach circumvents the well‑documented limitations of FRET‑based assays, including substrate insolubility, intermolecular quenching, and false‑negative inhibitor results [1]. In a comparative study, CE‑based assays using unlabeled SEVNLDAEFR accurately determined IC₅₀ values for LY2886721 and a statine inhibitor, whereas donepezil appeared inactive—contradicting FRET‑derived false positives [1].

Capillary electrophoresis Label-free assay FRET alternative

Validated in Functional BACE1 Activity Assays with Defined Specific Activity

The fluorogenic derivative MCA‑SEVNLDAEFR‑Lys(DNP)‑RR‑NH₂ is employed as a quality‑control substrate to certify active recombinant human BACE1 protein. A commercial BACE1 preparation demonstrates a specific activity of ≥4.2 pmol/min/µg when assayed with this SEVNLDAEFR‑based FRET substrate . This benchmark provides a quantitative reference for enzyme lot validation and inter‑laboratory assay standardization.

BACE1 enzyme validation Specific activity QC reference

Optimal Use Cases for SEVNLDAEFR: From High‑Throughput Screening to Orthogonal Assay Validation


High‑Throughput Screening (HTS) of BACE1 Inhibitors

SEVNLDAEFR's 10‑fold higher kcat compared to wild‑type substrates [1] ensures robust fluorescent signal generation, reducing false‑negative rates in large‑scale compound libraries. Its well‑characterized kinetic parameters (Km = 2.1 μM ) allow precise assay calibration. Researchers have successfully used SEVNLDAEFR‑based FRET assays to identify inhibitors with >85% efficacy .

Capillary Electrophoresis‑Based Kinetic and Inhibition Studies

For laboratories seeking an orthogonal method free of FRET‑associated artifacts, unlabeled SEVNLDAEFR enables direct CE‑UV or CE‑MS analysis of cleavage products [2]. This approach accurately determined IC₅₀ values for known BACE1 inhibitors and correctly identified donepezil as a non‑inhibitor—contrary to FRET‑based reports [2].

BACE1 Enzyme Activity Validation and Quality Control

SEVNLDAEFR‑based FRET substrates serve as a standard for certifying the specific activity of recombinant BACE1 enzyme lots . Using a substrate with documented kinetic superiority ensures that enzyme activity measurements are reliable and comparable across different batches and vendors.

Structure‑Activity Relationship (SAR) and Inhibitor Design

Because SEVNLDAEFR mimics the Swedish mutation of APP, it provides a physiologically relevant template for designing and optimizing peptidomimetic BACE1 inhibitors . Its enhanced cleavage rate allows detection of subtle changes in inhibitor potency during lead optimization.

Technical Documentation Hub

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